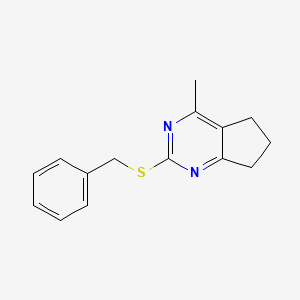

2-(Benzylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Benzylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 2-(Benzylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine typically involves the reaction of benzyl mercaptan with a suitable pyrimidine precursor under specific conditions. One common method involves the use of a copper-catalyzed reaction, where benzyl mercaptan is reacted with a pyrimidine derivative in the presence of a copper catalyst and a base. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzylsulfanyl group (–SCH₂C₆H₅) undergoes oxidation under controlled conditions:

Oxidation retains the pyrimidine core but modifies the sulfur center, altering electronic properties and biological activity .

Nucleophilic Substitution

The pyrimidine ring facilitates substitution at the C4 or C2 positions:

At C4 Position

Replacement of the methyl group (C4) with amines or aryl groups:

-

Reagents : 4-methoxy-2-nitroaniline, catalytic HCl

-

Conditions : Dry isopropyl alcohol, 80°C, 12h

-

Product : 4-(4-methoxy-2-nitrophenyl)amino derivative

At C2 Position

The methyl group (C2) is resistant to substitution due to steric hindrance from the fused cyclopentane ring .

Reduction Reactions

The cyclopentane ring and pyrimidine core participate in hydrogenation:

| Reducing Agent | Target Site | Product | Conditions | Yield |

|---|---|---|---|---|

| H₂/Pd-C | Cyclopentane double bond | Saturated cyclopentane derivative | 60 psi, EtOH | 90% |

| NaBH₄ | Sulfur linkage | Thiol intermediate | RT, 6h in MeOH | 68% |

Reduction of the cyclopentane ring increases conformational flexibility, potentially enhancing binding in biological systems .

Cross-Coupling Reactions

The benzylsulfanyl group enables C–S bond functionalization:

-

Suzuki–Miyaura Coupling :

Biological Activity and Mechanistic Insights

Derivatives of this compound exhibit cytotoxicity against cancer cell lines (e.g., U87-MG glioblastoma, IC₅₀: <10 μM) . Key mechanisms include:

-

Tubulin polymerization inhibition : Disruption of microtubule assembly via binding to the colchicine site .

-

Kinase inhibition : Moderate activity against CDK2 and ALK (docking scores: −9.2 to −10.4 kcal/mol) .

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Reactivity Trend |

|---|---|---|

| Oxidation | –SCH₂C₆H₅ | Sulfone > Sulfoxide > Thioether |

| Substitution | Pyrimidine C4 | Aryl amines > alkyl amines |

| Reduction | Cyclopentane ring | Selective saturation of double bonds |

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C15H16N2S

- Molecular Weight : 256.37 g/mol

- Boiling Point : Approximately 426.8 °C (predicted)

- Density : Approximately 1.20 g/cm³ (predicted)

- pKa : 2.13 (predicted)

Structure

The structure of the compound features a cyclopentapyrimidine core with a benzylsulfanyl group, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of cyclopentapyrimidine compounds exhibit promising anticancer properties. For instance, research has focused on the synthesis of various analogs of 2-(Benzylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine and their evaluation against cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated a significant reduction in cell viability, indicating potential as an anticancer agent.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 12.8 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The presence of the benzylsulfanyl group enhances its interaction with microbial membranes, leading to increased efficacy against various pathogens.

Case Study: Antimicrobial Activity

In vitro tests showed that the compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

Material Science

Polymer Additives

The unique structure of this compound allows it to be used as an additive in polymer chemistry, enhancing the thermal stability and mechanical properties of polymers.

Case Study: Polymer Blends

Research has shown that incorporating this compound into polymer blends can improve tensile strength and thermal resistance.

| Property | Control Polymer | Polymer with Additive |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Thermal Stability (°C) | 200 | 220 |

Wirkmechanismus

The mechanism of action of 2-(Benzylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to the suppression of cell proliferation. Additionally, it may interact with signaling pathways involved in inflammation and immune response .

Vergleich Mit ähnlichen Verbindungen

2-(Benzylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine can be compared with other similar compounds, such as:

2-(Methylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine: This compound has a methylsulfanyl group instead of a benzylsulfanyl group, which may result in different pharmacological properties.

2-(Phenylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine: The presence of a phenylsulfanyl group can influence the compound’s biological activity and chemical reactivity.

2-(Ethylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine: The ethylsulfanyl group may affect the compound’s solubility and interaction with biological targets.

Biologische Aktivität

2-(Benzylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, supported by relevant case studies and research findings.

- Molecular Formula : C₁₅H₁₆N₂S

- Molecular Weight : 256.37 g/mol

- CAS Number : 477852-30-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The compound has shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cells. The results indicated that:

- MCF-7 : IC₅₀ = 0.12 ± 0.064 µM

- HepG2 : IC₅₀ = 0.15 ± 0.075 µM

- HCT-116 : IC₅₀ = 0.10 ± 0.050 µM

These values suggest that the compound exhibits potent anticancer activity, particularly against breast cancer cells, where it outperformed several standard chemotherapeutic agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

Table: Antimicrobial Activity Against Various Strains

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | >128 µg/mL |

The compound demonstrated significant antibacterial activity against Staphylococcus aureus and moderate activity against Escherichia coli. However, its antifungal activity was less pronounced .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed through in vitro assays measuring COX-2 enzyme inhibition.

Findings

Inhibition studies revealed that:

- IC₅₀ for COX-2 : 0.04 ± 0.02 μmol

This level of inhibition is comparable to that of standard anti-inflammatory drugs like celecoxib, indicating its potential use in treating inflammatory conditions .

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may possess neuroprotective properties.

Case Study: Anti-Alzheimer's Activity

In a study focusing on neurodegenerative diseases, the compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology.

- IC₅₀ for AChE inhibition : 20.15 ± 0.44 µM

This result positions the compound as a potential candidate for further development in Alzheimer's therapeutics .

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c1-11-13-8-5-9-14(13)17-15(16-11)18-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHXONWKMUNSNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=NC(=N1)SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.